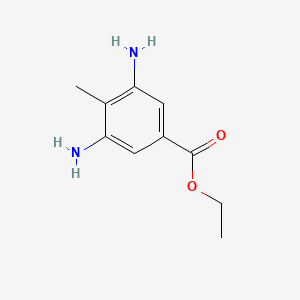

5-Fluoropyridine-3,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

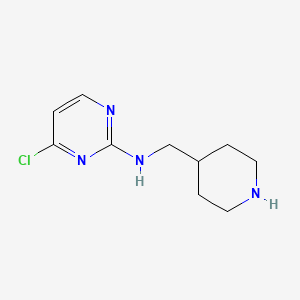

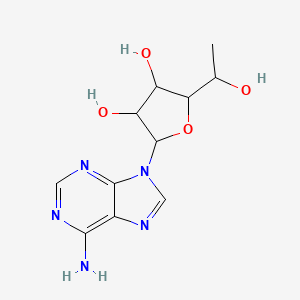

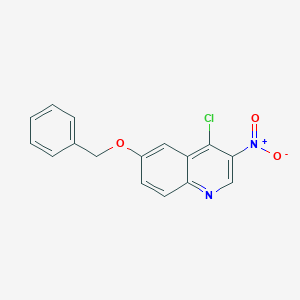

5-Fluoropyridine-3,4-diamine is a fluorinated pyridine derivative . Fluoropyridines are important heterocyclic compounds found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem due to their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis

The molecular structure of 5-Fluoropyridine-3,4-diamine is represented by the linear formula C5H6FN3 . The presence of the fluorine atom as a strong electron-withdrawing substituent in the aromatic ring contributes to its unique physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving fluoropyridines are primarily redox reactions . Electrochemistry is a convenient method for studying these redox mechanisms . The oxidation of dihydropyridines to the corresponding pyridine derivatives is the principal metabolic route in biological systems .Physical And Chemical Properties Analysis

5-Fluoropyridine-3,4-diamine is a solid compound with a molecular weight of 127.12 . It has a boiling point of 303.9°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Direcciones Futuras

Fluoropyridines, including 5-Fluoropyridine-3,4-diamine, have potential applications in various fields. They are used in the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . The interest in the development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . Future research may focus on the development of more efficient synthesis methods and the exploration of new applications for these compounds.

Propiedades

Número CAS |

1232432-17-5 |

|---|---|

Fórmula molecular |

C5H6FN3 |

Peso molecular |

127.12 g/mol |

Nombre IUPAC |

5-fluoropyridine-3,4-diamine |

InChI |

InChI=1S/C5H6FN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) |

Clave InChI |

YJYSBVMCRWXDFP-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C=N1)F)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B8269810.png)

![Ethyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8269835.png)